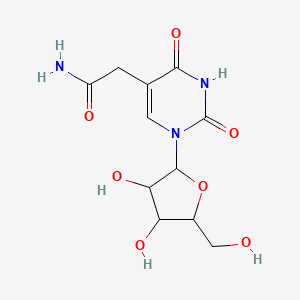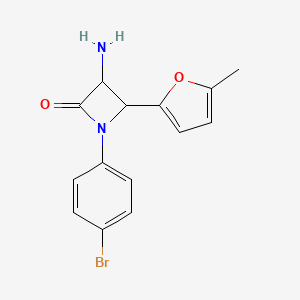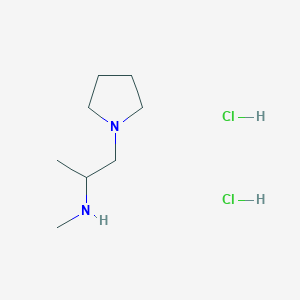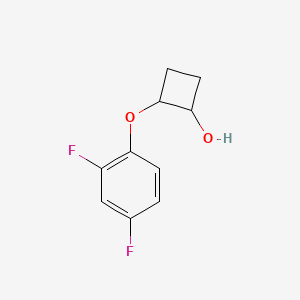
5-Carbamoylmethyl uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carbamoylmethyl uridine: is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the wobble position of the anticodon, which is crucial for the proper decoding of genetic information during protein synthesis. The chemical formula of this compound is C11H15N3O7 , and it has a molecular weight of 301.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoylmethyl uridine involves multiple steps, starting from uridineThis is typically achieved through a series of chemical reactions involving reagents such as carbamoyl chloride and base catalysts .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk using automated solid-phase synthesis techniques, which allow for the efficient and scalable production of modified nucleosides.
化学反应分析
Types of Reactions: 5-Carbamoylmethyl uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-carboxymethyl uridine.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The carbamoylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products:
Oxidation: 5-Carboxymethyl uridine.
Reduction: Uridine derivatives.
Substitution: Various substituted uridine compounds.
科学研究应用
Chemistry: 5-Carbamoylmethyl uridine is used as a building block in the synthesis of modified RNA molecules, which are essential for studying RNA structure and function .
Biology: In biological research, this compound is studied for its role in tRNA modification and its impact on protein synthesis. It is also used to investigate the mechanisms of genetic code translation and the effects of tRNA modifications on cellular processes .
Medicine: Its role in tRNA modification makes it a target for studying diseases related to protein synthesis and genetic mutations .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of modified nucleosides for drug development. It is also utilized in the production of diagnostic tools and research reagents .
作用机制
5-Carbamoylmethyl uridine exerts its effects by modifying the wobble position of tRNA, which enhances the accuracy and efficiency of codon-anticodon pairing during translation. This modification helps maintain the proper reading frame and reduces errors in protein synthesis. The molecular targets include the anticodon loop of tRNA, and the pathways involved are those related to translation and protein synthesis .
相似化合物的比较
5-Carboxymethyl uridine: An oxidized form of 5-Carbamoylmethyl uridine.
5-Methoxycarbonylmethyl uridine: Another modified nucleoside with a methoxycarbonyl group.
5-Carbamoylmethyl-2’-O-methyluridine: A methylated derivative of this compound .
Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on the accuracy of genetic code translation. Unlike other similar compounds, it specifically enhances the decoding ability of tRNA by stabilizing the codon-anticodon interaction .
属性
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWPVTXYBLWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)


